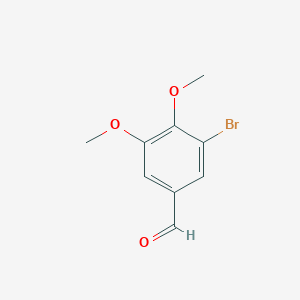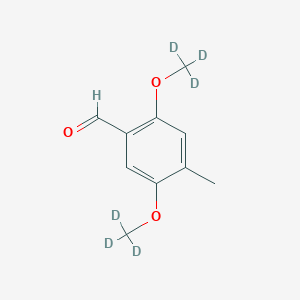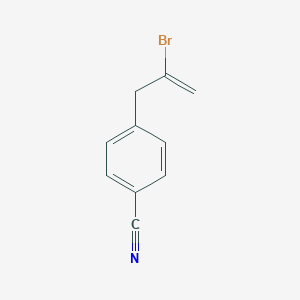
Tebupirimfos
Übersicht
Beschreibung
Tebupirimfos, also known as phostebupirim, is an organophosphorous type insecticide (OP) commonly used in agricultural practices. It is designed to protect crops by targeting and eliminating pests that threaten crop yield and quality. The chemical is applied to the soil and is present for a limited time after treatment, ensuring that by harvest time, the residues are no longer detectable in crops such as sugar beets .
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of this compound is not explicitly described in the provided papers, it can be inferred that the molecule contains a pyrimidinyl moiety based on the name [pyrimidinyl-2-14C]tebupirimphos and the mention of tert-butylhydroxypyrimidine as a degradation product . This suggests that the structure includes a pyrimidine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its stability and reactivity.
Chemical Reactions Analysis
This compound undergoes degradation under anaerobic aquatic conditions, as evidenced by a study that observed its transformation over time. The parent concentration of this compound declined significantly, indicating that it is susceptible to environmental degradation. The identified degradates include desisopropyltebupirimphos, desethyltebupirimphos, tert-butylhydroxypyrimidine, and the S-ethyl isomer of isopropyltebupirimphos, which suggests that the compound undergoes hydrolysis and dealkylation reactions in the environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are crucial for understanding its behavior in the environment and its efficacy as an insecticide. The degradation study under anaerobic aquatic conditions revealed that the half-life of this compound is approximately 194 days, indicating moderate persistence in such environments. The study also showed that volatile residues were negligible, suggesting that this compound does not readily evaporate and is more likely to remain in the soil and water where it is applied . The supercritical fluid extraction (SFE) method developed for detecting this compound residues in sugar beet roots demonstrated high recovery rates and satisfactory precision, indicating that the compound can be efficiently extracted and measured at very low concentrations, with a limit of detection (LOD) of 0.0001 mg/kg and a limit of quantification (LOQ) of 0.0003 mg/kg .
Wissenschaftliche Forschungsanwendungen
C13H23N2O3PS C_{13}H_{23}N_{2}O_{3}PS C13H23N2O3PS
und ein Molekulargewicht von 318,37 . Es ist ein Organophosphat-Pestizid, das für seine Verwendung im landwirtschaftlichen Bereich bekannt ist. Nachfolgend finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen mit Schwerpunkt auf einzigartigen Anwendungen in verschiedenen Bereichen.Pflanzenschutz im landwirtschaftlichen Bereich
Tebupirimfos: wird hauptsächlich als Insektizid zur Bekämpfung von Bodenschädlingen in verschiedenen Kulturen eingesetzt. Es ist wirksam gegen Maden, Wurzelfresser, Drahtwürmer, Schnecken und andere Schädlinge, die Kulturen wie Mais, Kartoffeln, Süßkartoffeln und Bananen bedrohen . Sein Wirkmechanismus beinhaltet Kontakt mit Residualeffekten und wirkt als Cholinesterase-Hemmer, der für die Nervenfunktion bei Insekten unerlässlich ist.
Analytische Chemie
Im Bereich der analytischen Chemie dient This compound als analytischer Standard. Es wird verwendet, um Instrumente zu kalibrieren und Methoden zur Erkennung und Quantifizierung von Pestizidrückständen in Lebensmittel- und Umweltproben zu validieren. Dies stellt die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse sicher, was für die Lebensmittelsicherheit und die Umweltüberwachung entscheidend ist .
Umweltverhaltensstudien
This compound: wird Umweltverhaltensstudien unterzogen, um sein Verhalten in der Umwelt zu verstehen. Die Forschung konzentriert sich auf sein Potenzial für partikelgebundenen Transport und seine Persistenz in Boden- und Wassersystemen. Diese Studien sind unerlässlich, um die Umweltauswirkungen der Verbindung zu bewerten und Strategien zur Minderung potenzieller Risiken zu entwickeln .
Ökotoxikologie
Ökotoxikologische Forschung untersucht die akuten und chronischen Auswirkungen von This compound auf Nicht-Zielorganismen wie Fische und Daphnia. Es wurde ein hoher Alarm für seine akute Ökotoxizität ausgelöst, was die Bedeutung des Verständnisses seiner Auswirkungen auf aquatische Ökosysteme und die Biodiversität unterstreicht .
Bewertung der Risiken für die menschliche Gesundheit
This compound: wird auch auf seine Auswirkungen auf die menschliche Gesundheit untersucht. Als hochalarmierendes Säugetier-Akuttoxin und Acetylcholinesterase-Hemmer ist es wichtig, sein neurotoxisches Potenzial zu bewerten. Die Forschung in diesem Bereich unterstützt regulatorische Entscheidungen und die Festlegung von Sicherheitsstandards zum Schutz der menschlichen Gesundheit .
Entwicklung von Pestizidformulierungen
Die Verbindung wird bei der Entwicklung neuer Pestizidformulierungen verwendet. Ihre Eigenschaften werden analysiert, um wirksame Mischungen zu erstellen, die die Schädlingsbekämpfung verbessern und gleichzeitig die Umwelt- und Gesundheitsrisiken minimieren. Diese Anwendung ist entscheidend für die Weiterentwicklung landwirtschaftlicher Praktiken und die Sicherstellung des Pflanzenschutzes .
Analyse der traditionellen Medizin
In der traditionellen chinesischen Medizin kann This compound als Referenzstandard bei der Analyse von Sanjie Zhentong-Kapseln verwendet werden. Die Verbindung hilft bei der Identifizierung und Quantifizierung von Pestizidkontaminationen in diesen pflanzlichen Präparaten und gewährleistet so ihre Sicherheit und Wirksamkeit .
Studien zum Mechanismus der Neurotoxizität
Schließlich befasst sich die wissenschaftliche Forschung mit den Mechanismen der Neurotoxizität, die durch This compound verursacht werden. Das Verständnis, wie es die Acetylcholinesterase hemmt, liefert Einblicke in das breitere Feld der neurotoxischen Substanzen und hilft bei der Entwicklung von Gegenmitteln und Behandlungen für Vergiftungsfälle
Wirkmechanismus
Tebupirimfos, also known as Tebupirimphos, is an organothiophosphate insecticide . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid . This compound also interacts with Cytochrome P450 2B6 , a protein involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of Action
This compound acts as an AChE inhibitor . By suppressing the action of AChE, it interferes with the breakdown of acetylcholine in the synaptic cleft . This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons .
Biochemical Pathways
The inhibition of AChE disrupts the normal function of the nervous system. The accumulated acetylcholine continues to act on the receptors, leading to overstimulation of the muscles and glands .
Pharmacokinetics
It is expected to distribute throughout the body, metabolize in the liver, and excrete via urine and feces .
Result of Action
The result of this compound action is neurotoxicity , which manifests as excessive salivation and eye-watering due to the overstimulation of the parasympathetic nervous system . In severe cases, it can lead to respiratory failure and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential for particle-bound transport is high, suggesting that it can be transported long distances in the environment .
Safety and Hazards
Tebupirimfos is classified as Acute toxicity - Category 2, for both Oral and Dermal routes, and Category 1 for Inhalation . It is very toxic to aquatic life . It can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tebupirimfos is a full agonist of the GLP-1 receptor . It interacts with enzymes such as acetylcholinesterase (AChE), inhibiting its function . This interaction is crucial as AChE helps in breaking down acetylcholine into choline and acetic acid .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit acetylcholinesterase activity, which can lead to neurotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound is a cholinesterase or acetylcholinesterase (AChE) inhibitor .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Eigenschaften
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYOMXWDGWUJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2O3PS | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032482 | |
| Record name | Tebupirimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber to brown liquid; [HSDB] Colorless to amber liquid; [MSDSonline], AMBER OR BROWN LIQUID. | |
| Record name | Tebupirimfos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
152 °C | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in alcohols, ketones and toluene, In water, 5.5 mg/l @ 20 °C, Solubility in water at 20 °C: very poor | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.59-0.67 g/cm³ | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000375 [mmHg], 3.75X10-5 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.04 (negligible) | |
| Record name | Tebupirimfos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber to brown liquid | |
CAS RN |
96182-53-5 | |
| Record name | Tebupirimfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96182-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebupirimfos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096182535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebupirimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEBUPIRIMFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P036T39NSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEBUPIRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TEBUPIRIMFOS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1767 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



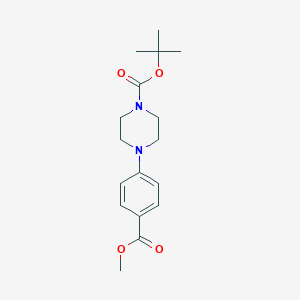

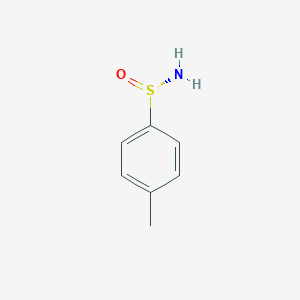
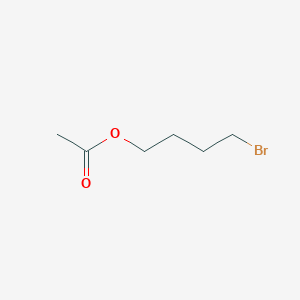
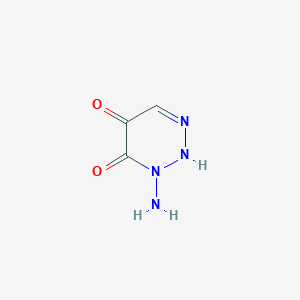
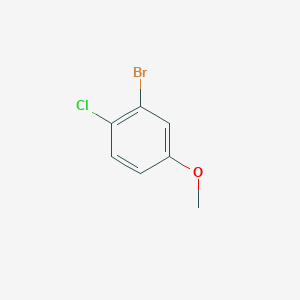
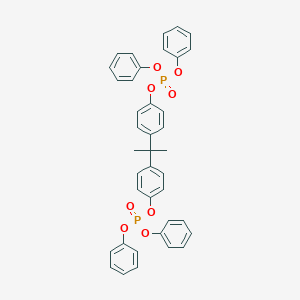
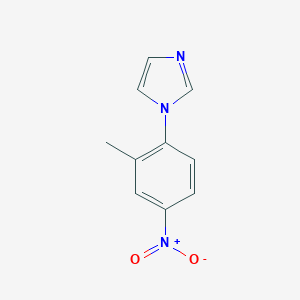

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
